5-(4-Bromophenyl)pyrimidin-4-amine
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Overview
Description
5-(4-Bromophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H8BrN3. It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 5-(4-Bromophenyl)pyrimidin-4-amine and its derivatives has been a topic of interest in medicinal chemistry. The synthesis often involves the reaction of N-propylsulfamide with potassium tert-butoxide in the presence of methanol to provide a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide (DMSO) to provide the desired compound .Molecular Structure Analysis
The molecular structure of 5-(4-Bromophenyl)pyrimidin-4-amine is characterized by a pyrimidine ring attached to a bromophenyl group. The pyrimidine ring is a six-membered ring with two nitrogen atoms while the bromophenyl group consists of a benzene ring with a bromine atom attached .Chemical Reactions Analysis
The chemical reactions involving 5-(4-Bromophenyl)pyrimidin-4-amine are typically nucleophilic substitutions. These reactions involve the replacement of a bromine atom in the bromophenyl group with another group or molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Bromophenyl)pyrimidin-4-amine include a molecular weight of 250.1 g/mol . It is recommended to store this compound in a dry, cool, and well-ventilated place .Scientific Research Applications
- Researchers have investigated the anticancer potential of 5-(4-Bromophenyl)pyrimidin-4-amine derivatives. These compounds exhibit cytotoxic effects against cancer cell lines, making them promising candidates for drug development .
- 5-(4-Bromophenyl)pyrimidin-4-amine derivatives have demonstrated antimicrobial activity against bacteria, fungi, and protozoa .
Anticancer Agents
Antimicrobial Properties
Cardiovascular Research
Mechanism of Action
While the specific mechanism of action of 5-(4-Bromophenyl)pyrimidin-4-amine is not well-studied, compounds with similar structures have been found to exhibit various biological activities. For instance, some pyrimidine derivatives have shown promising anticancer activity on different cancer cell lines such as MCF7, A549, K562, and others .
Safety and Hazards
Future Directions
The synthesis and study of 5-(4-Bromophenyl)pyrimidin-4-amine and its derivatives continue to be an active area of research due to their potential biological activities. Future research may focus on improving the synthesis process, exploring the biological activities of these compounds, and developing them into effective therapeutic agents .
properties
IUPAC Name |
5-(4-bromophenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQNUYRCFKNZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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